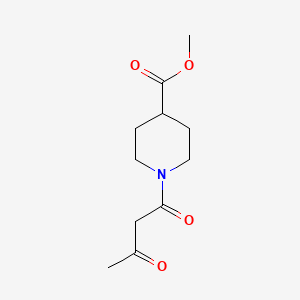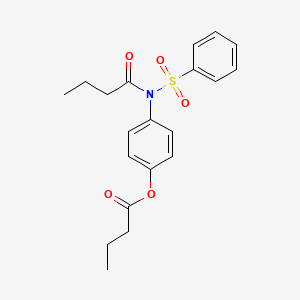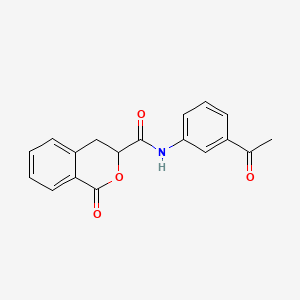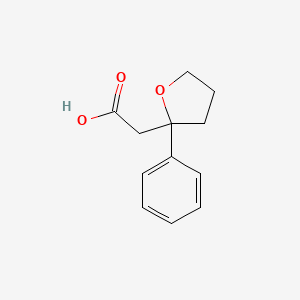
2-(2-Phenyloxolan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of different reagents and conditions to achieve the desired chemical transformations. For instance, the synthesis of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate involves the labeling of peptides and carbohydrates for analytical purposes . Another study describes the optical resolution of a key intermediate in cephalosporin antibiotic synthesis, which could be relevant to the synthesis of other complex molecules . Additionally, the use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) in combination with acetic acid for the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones indicates a method for modifying molecular structures .
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2-Phenyloxolan-2-yl)acetic acid" can be characterized using various spectroscopic techniques. For example, the characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was performed using FTIR and NMR spectroscopies . Similarly, vibrational spectroscopic investigations using computational analysis have been conducted on related compounds to understand the impact of substituents on the phenyl structure .
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and diverse. The fluorogenic reagent mentioned in one study reacts with primary amines, which could be a reaction type relevant to the compound . The reagent system involving DMPBI and acetic acid for photoinduced transformations is another example of a chemical reaction that could be applicable to similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been analyzed, providing insights into stability and decomposition products . The metal complexes of a related compound were characterized to understand their physicochemical properties and biological activities . Additionally, the spectrophotometric determination of a phenyl-acetic acid derivative in pharmaceuticals highlights the importance of analytical methods for such compounds .
Applications De Recherche Scientifique
Photolytic Transformation Studies
A study on the photolytic transformation of diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid) and its transformation products, including 2-(2-phenyloxolan-2-yl)acetic acid derivatives, revealed insights into their behavior under UV irradiation in aqueous solutions. This research is significant for understanding the environmental fate of pharmaceutical compounds and their derivatives. The study found that the transformation pathway of diclofenac involves the initial formation of certain transformation products and proceeds to form mainly a previously unreported compound over a duration of UV exposure, highlighting the complex photochemical behaviors of these compounds in aquatic environments (Eriksson, Svanfelt, & Kronberg, 2010).
Interactions with Pests in Agriculture
Another research application of acetic acid and phenylacetaldehyde (components related to 2-(2-phenyloxolan-2-yl)acetic acid) focuses on their use as attractants for trapping pest species of moths, which are significant agricultural pests. The study demonstrated that the combination of these chemicals is more effective than either chemical alone, indicating their potential utility in integrated pest management strategies. However, this combination also showed varied effects on different moth species, suggesting a nuanced application based on target species for effective pest control (Landolt, Tóth, Meagher, & Szarukán, 2013).
Drug Polymorphism and Development
Solid-state characterization methods have been applied to study the polymorphism of pharmaceutical compounds, including those related to 2-(2-phenyloxolan-2-yl)acetic acid, to select a form for drug development. This research is crucial for drug formulation, ensuring the stability and efficacy of pharmaceuticals. By understanding the polymorphic forms, researchers can make informed decisions on which form to progress in drug development, addressing challenges such as the conversion of one form to another upon processing (Katrincic et al., 2009).
Organogermanium Compound Studies
X-ray crystallographic studies of pentacoordinated organogermanium compounds, including derivatives of 2-(2-phenyloxolan-2-yl)acetic acid, provide insights into the structural properties of these compounds. Such research contributes to the understanding of the chemistry and potential applications of organogermanium compounds in various fields, including materials science and catalysis. These studies demonstrate the importance of structural analysis in advancing the knowledge of complex chemical systems (Takeuchi et al., 2003).
Safety And Hazards
The safety information for 2-(2-Phenyloxolan-2-yl)acetic acid indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(2-phenyloxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)9-12(7-4-8-15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKCTHEOWNCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenyloxolan-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

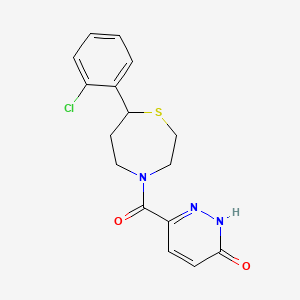
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)
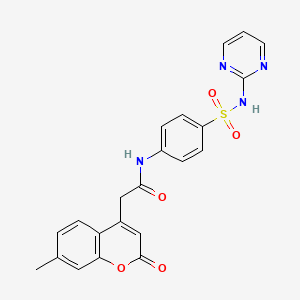
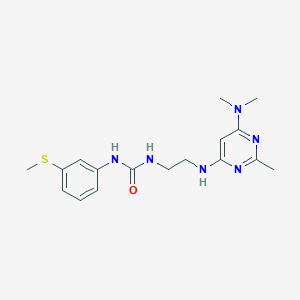
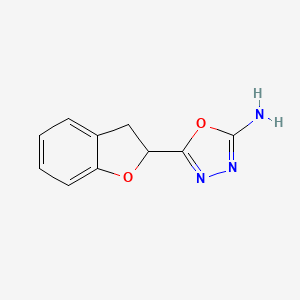
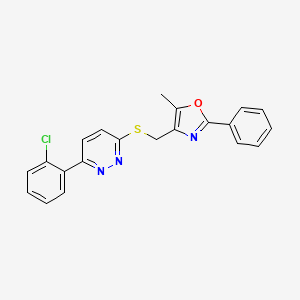
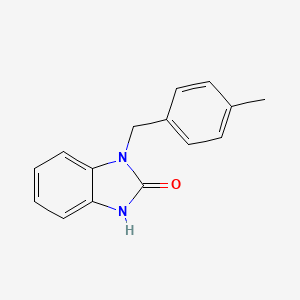
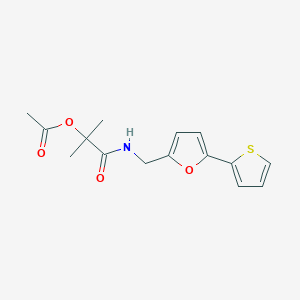
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
